2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE
Overview
Description
2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This method, however, has limited substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects . Additionally, it can disrupt DNA replication processes, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
- 1,3,4-thiadiazole derivatives
Uniqueness
What sets 2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE apart is its unique combination of pyridine, triazole, and thiadiazole rings, which confer distinct electronic and steric properties. These properties enhance its ability to interact with various biological targets and make it a versatile compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
3,6-bis(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S3/c1-3-7-16-11(5-1)9-22-13-18-19-14-21(13)20-15(24-14)23-10-12-6-2-4-8-17-12/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNJZKXMTPSICN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(S3)SCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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